molecular formula C9H10O2 B094091 Methyl phenylacetate CAS No. 101-41-7

Methyl phenylacetate

Cat. No. B094091
CAS RN: 101-41-7
M. Wt: 150.17 g/mol
InChI Key: CRZQGDNQQAALAY-UHFFFAOYSA-N
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Description

Methyl phenylacetate is a chemical compound that is related to various synthetic processes and reactions. It is often encountered as an intermediate or a byproduct in the synthesis of other compounds. For instance, it is associated with the synthesis of methamphetamine, where it can be a marker for a specific synthetic route involving phenylacetic acid and lead (II) acetate . Additionally, methyl phenylacetate enolates have been studied for their structural configurations in solution, which is significant for understanding their reactivity and interactions in various chemical environments .

Synthesis Analysis

The synthesis of methyl phenylacetate and its derivatives can be achieved through various methods. One approach involves the alkylation and acylation of phenol with methyl acetate, which can produce phenyl acetate as a major product . Another method includes the synthesis of 3,4-(methylenedioxy) phenylacetic acid from piperonal aldehyde, which involves a multi-step reaction with a total yield of 57.0% . Additionally, methyl 4-hydroxyphenylacetate can be synthesized from p-hydroxyphenylacetic acid and methyl alcohol using strong acidic cation exchange resin, showcasing an environmentally friendly and efficient process .

Molecular Structure Analysis

The molecular structure of methyl phenylacetate derivatives has been a subject of research, with studies focusing on the crystal structure and spectroscopic features. For example, the crystal structure of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate has been determined, revealing how molecules are linked by N—H⋯O hydrogen bonds . Similarly, the structure of 2-isocyano-4-methylphenyl diphenylacetate has been elucidated, showing the lengths and angles of bonds and how molecules form one-dimensional arrays through hydrogen bonding .

Chemical Reactions Analysis

Methyl phenylacetate is involved in various chemical reactions. The solvent or temperature can control the diastereoselectivity of the enolboration-aldolization reaction of methyl phenylacetate, which is crucial for the synthesis of specific isomers . Moreover, the compound can undergo mono-C-methylation by dimethyl carbonate, which is a general method for synthesizing pure 2-arylpropionic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl phenylacetate and its derivatives are influenced by their molecular structure. Spectroscopic techniques such as IR and 13C NMR have been used to determine the E or Z configuration of methyl and tert-butyl phenylacetate enolates, which is important for understanding their chemical behavior . The reactivity of these compounds can also be influenced by factors such as solvent, temperature, and the presence of catalysts, as demonstrated in various synthesis reactions .

Scientific Research Applications

Application in Bacteriostatic Activity Research

  • Specific Scientific Field : Biochemistry and Microbiology .
  • Summary of the Application : Methyl phenylacetate is used in research studying the bacteriostatic activity of 2-phenylethanol derivatives . Bacteriostatic refers to the inhibition of bacteria growth and reproduction.
  • Methods of Application or Experimental Procedures : In this research, Methyl phenylacetate, along with other 2-phenylethanol derivatives, were fully incorporated into model membranes to study their effect on the membrane organization . The model membranes are used to mimic the biological membranes of bacteria.
  • Results or Outcomes : The study found that the propensity of the analyzed molecules to partition into biomembranes positively correlated with their respective bacteriostatic activity . This suggests that the bacteriotoxic activity of the substances, including Methyl phenylacetate, is linked to biomembranes .

Application in Strigolactone Research

  • Specific Scientific Field : Botany and Biochemistry .
  • Summary of the Application : Methyl phenylacetate is used in the development of strigolactone analogs . Strigolactones (SLs) are a class of phytohormones that play crucial roles in plant development and communication with other organisms .
  • Methods of Application or Experimental Procedures : In this research, a series of analogs, termed methyl phenlactonoates (MPs), were developed based on the structure of the non-canonical SL methyl carlactonoate . The efficacy of these MPs in exerting different SL functions was evaluated, and their affinity for SL receptors from rice and Striga hermonthica was determined .
  • Results or Outcomes : The study found that most of the MPs showed considerable activity in regulating plant architecture, triggering leaf senescence, and inducing parasitic seed germination . Some MPs even outperformed GR24, a widely used SL analog, in exerting particular SL functions .

Application in Flavor Industry and Perfumes

  • Specific Scientific Field : Food Science and Cosmetology .
  • Summary of the Application : Methyl phenylacetate is used in the flavor industry and in perfumes to impart honey scents . It occurs naturally in brandy, capsicum, coffee, honey, pepper, and some wines .
  • Methods of Application or Experimental Procedures : Methyl phenylacetate is added to food products or perfumes as a flavoring or fragrance agent . The amount added would depend on the specific product and desired intensity of the honey scent .
  • Results or Outcomes : The addition of Methyl phenylacetate enhances the sensory appeal of the product, contributing to a pleasant honey-like aroma .

Application in Electrosynthesis Research

  • Specific Scientific Field : Chemical Engineering .
  • Summary of the Application : Methyl phenylacetate is used in the development of electrosynthesis technologies . Electrosynthesis is a type of synthesis in which electrical energy is used to drive an otherwise non-spontaneous chemical reaction .
  • Methods of Application or Experimental Procedures : In this research, a novel method for the electrosynthesis of organic chemicals was developed, with Methyl phenylacetate being one of the chemicals synthesized . The study focused on the application of microreaction technology in electrosynthesis, which reduced the transport distance of ions and increased the specific surface area of electrodes .
  • Results or Outcomes : The study demonstrated that the use of microreactors in electrosynthesis can lead to efficient, successive, and easily scaled-up electrosynthesis technologies .

Application in Pheromone Research

  • Specific Scientific Field : Entomology and Biochemistry .
  • Summary of the Application : Methyl phenylacetate is used in the study of insect pheromones . Pheromones are chemicals capable of acting like hormones outside the body of the secreting individual, to impact the behavior of the receiving individuals .
  • Methods of Application or Experimental Procedures : In this research, Methyl phenylacetate is used as a component in the synthetic blend of pheromones . The blend is then used in field or laboratory experiments to study the behavior of the target insect species .
  • Results or Outcomes : The addition of Methyl phenylacetate to the pheromone blend can enhance the attractiveness of the blend to the target insect species . This can be used in pest management strategies, such as mass trapping or mating disruption .

Safety And Hazards

Methyl phenylacetate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

methyl 2-phenylacetate
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InChI

InChI=1S/C9H10O2/c1-11-9(10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CRZQGDNQQAALAY-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1
Source PubChem
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Molecular Formula

C9H10O2
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DSSTOX Substance ID

DTXSID1044352
Record name Methyl phenylacetate
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Molecular Weight

150.17 g/mol
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Physical Description

Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], Colourless to nearly colourless liquid; intense odour suggestive of honey and jasmine
Record name Methyl phenylacetate
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Boiling Point

215 °C, 215.00 to 217.00 °C. @ 760.00 mm Hg
Record name Methyl phenylacetate
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Solubility

Soluble in most organic solvents; 1:6 in 60% alcohol; insoluble in water, glycerin and propylene glycol., Insoluble in water, glyceryl, propylene glycol; soluble in oils, 1 mL in 6 mL 60% ethanol (in ethanol)
Record name Methyl phenylacetate
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Density

1.062 g/mL, 1.061-1.067
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Vapor Density

5.18 (Air = 1)
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Vapor Pressure

0.16 [mmHg], Vapor pressure: reported as range 16.931 - 362 Pa at 20-50 °C, 0.13 mm Hg at 20 °C
Record name Methyl phenylacetate
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Record name Methyl phenylacetate
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Product Name

Methyl phenylacetate

Color/Form

Colorless liquid

CAS RN

101-41-7
Record name Methyl phenylacetate
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Record name Methyl phenylacetate
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Record name METHYL PHENYLACETATE
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Record name METHYL PHENYLACETATE
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Record name Benzeneacetic acid, methyl ester
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Record name Methyl phenylacetate
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Record name Methyl phenylacetate
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Synthesis routes and methods I

Procedure details

To a stirred solution of 2-methyl-2-phenylacetate (10 g, 1 eq) in dry MeOH was added sulfuric acid (1.0 mL) dropwise and heated to reflux. Stirring was then continued for 2 hours. The reaction mixture was then cooled and poured into saturated aqueous NaHCO3 and extracted with EtOAc. The combined organic fractions were dried over Na2SO4, filtered, and concentrated under reduced pressure to yield an oil (10.5 g, 95%) that was not further purified.
Quantity
10 g
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1 mL
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Yield
95%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

DBU (3.35 g, 22.0 mmol) was added to a mixture of phenylacetic acid (3.0 g, 22.0 mmol) in DMC (30 mL) and the resulting mixture was heated to reflux (90° C.) for 24 hours. The reaction mixture was cooled to ambient temperature and diluted with CH2Cl2 (50 mL) and water (40 mL). The organic layer was separated and washed in sequence with 2 M HCl (2×40 mL), saturated aqueous NaHCO3 (40 mL) and water (2×40 mL). The organic layer was dried over Na2SO4, filtered and concentrated under vacuum to give methyl phenylacetate as an oil.
Name
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
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50 mL
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Quantity
40 mL
Type
solvent
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Synthesis routes and methods IV

Procedure details

A mixture of 2.74 g (80 mmol) 1-(3,4-dimethoxy-phenyl)-3-(4-trifluoromethyl-phenyl)-propan-1-ol, 1.1 g (9.6 mmol) methanesulfonylchloride and 2.44 g (24 mmol) NEt3 in 60 mL diethyl ether was stirred at 0° C. for 1 h. 3.25 g (16 mmol) (S)-2-phenylglycine methyl ester hydrochloride, and 2.44 g (24 mmol) NEt3 and 30 mL THF was added. The mixture was stirred at 0° C. for 1 h and 16 h at room temperature. Water was added and the mixture was extracted with ethyl acetate. The combined organic fractions were washed with water, dried with MgSO4 and evaporated to dryness. The residue was purified by flash column chromatography on silica eluting with a gradient formed from ethyl acetate and heptane. The product containing fractions were evaporated to dryness to yield 0.97 g (S)-[(S or R)-1-(3,4-dimethoxy-phenyl)-3-(4-trifluoromethyl-phenyl)-propylamino]-phenyl-acetic acid methyl ester (MS (m/e): 488.0 (MH+)) as yellow oil and 0.91 g (S)-[(R or S)-1-(3,4-Dimethoxy-phenyl)-3-(4-trifluoromethyl-phenyl)-propylamino]-phenyl-acetic acid methyl ester (MS (m/e): 488.0 (MH+)) as yellow oil.
Name
1-(3,4-dimethoxy-phenyl)-3-(4-trifluoromethyl-phenyl)-propan-1-ol
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
60 mL
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solvent
Reaction Step One
Quantity
3.25 g
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reactant
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Quantity
2.44 g
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Quantity
30 mL
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

6 g of cobalt octacarbonyl was added to 100 ml of methanol. Then CO was passed through with stirring (500 rpm) at 35°C for 30 minutes with an excess pressure of 600 mm Hg. Then the mixture was heated to 55°C and, with a steady feed-through of CO, 190 g (1.5 mole) of benzyl chloride and 329 g of 25.8 wt-% sodium methylate were fed in over a period of 3 hours at a stirring speed of 500 to 750 rpm. Carbon monoxide delivery continued for about 21/2 more hours until no further absorption took place. Then water was mixed with the reaction mixture and it was extracted with ether. After distilling the ether a reaction mixture ws obtained from which 215 g of phenylacetic acid methyl ester in a purity of 97.03% was obtained by distillation (yield 95.4%).
Quantity
190 g
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0 (± 1) mol
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100 mL
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6 g
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl phenylacetate
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Reactant of Route 6
Methyl phenylacetate

Citations

For This Compound
2,240
Citations
TO Meiggs, SI Miller - Journal of the American Chemical Society, 1972 - ACS Publications
… Here, we are concerned with the several routes bywhich irradiated phenylacetic acid (1) and methyl phenylacetate (2) goto their products.4 Although 1 might be regarded as the parent …
Number of citations: 50 pubs.acs.org
F Tanaka, K Fuji - Tetrahedron letters, 1992 - Elsevier
… the calculation is that observed with methyl phenylacetate … the enolate formation of methyl phenylacetate in detail. Here. … ) toward the lithium enolate of methyl phenylacetate (6) is too …
Number of citations: 19 www.sciencedirect.com
K Nomura, H Ogura, Y Imanishi - Journal of Molecular Catalysis A …, 2002 - Elsevier
… Table 1 summarizes the results for hydrogenation of methyl phenylacetate with various ruthenium-phosphine catalysts (H 2 10 atm, 200C, in tetraglyme). The major reaction products in …
Number of citations: 62 www.sciencedirect.com
PV Ramachandran, PB Chanda - Organic letters, 2012 - ACS Publications
… (12, 13) A lone example of a syn-selective aldol reaction of methyl phenylacetate (3) (14) with … of diastereoselectivity in the enolization of methyl phenylacetate with 1 by modifying either …
Number of citations: 21 pubs.acs.org
S Pinheiro, MB Lima, CBSS Gonçalves… - Tetrahedron …, 2000 - academia.edu
… As part of our interest in the aldol reaction of arylacetic esters for the synthesis of isoflavans, we describe herein the aldolization of methyl phenylacetate with benzaldehyde employing …
Number of citations: 10 www.academia.edu
JS Fruchart, H Gras-Masse, O Melnyk - Tetrahedron Letters, 2001 - Elsevier
… Methyl phenylacetate 2 was chosen for this study since it was expected to be a good ‘sensor… (c) The K methyl phenylacetate enolate in THF or DMSO, and the Li methyl phenylacetate …
Number of citations: 17 www.sciencedirect.com
K Nomura, H Ogura, Y Imanishi - Journal of Molecular Catalysis A …, 2001 - Elsevier
… We have shown that hydrogenation of methyl phenylacetate could be hydrogenated to afford alcohol even under low hydrogen pressure (H 2 10 atm), and Zn was found to be an …
Number of citations: 57 www.sciencedirect.com
K Isaka, N Suga, F Ishimura - Journal of fermentation and bioengineering, 1995 - Elsevier
… In contrast, the yield of the enzymatic synthesis of 7-(phenylacetyl)amino-3-deacetylcephalosporanic acid (D-7-Ph-ACA) from D-7-ACA and methyl phenylacetate (PhAAM) under the …
Number of citations: 4 www.sciencedirect.com
HSI Chao, GA Berchtold - The Journal of Organic Chemistry, 1981 - ACS Publications
Substituent migration is observed only to a minor extent during aromatization of the1, 2-oxide of methyl phenylacetate to methyl (o-hydroxyphenyl) acetate; the major aromatization …
Number of citations: 8 pubs.acs.org
J Corset, F Froment, MF Lautie… - Journal of the …, 1993 - ACS Publications
… The IR mode assignments are secured by specific deuteration of the phenyl or methyl moieties in methyl phenylacetate. Free anions 1A and IB and solvent- and cryptand-separated …
Number of citations: 52 pubs.acs.org

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